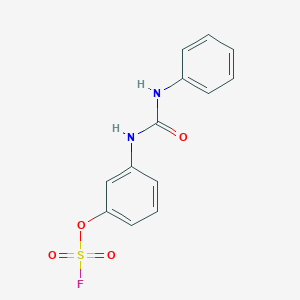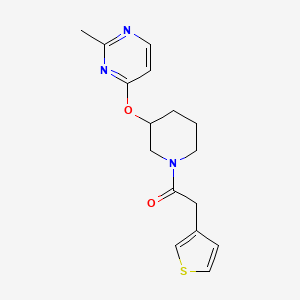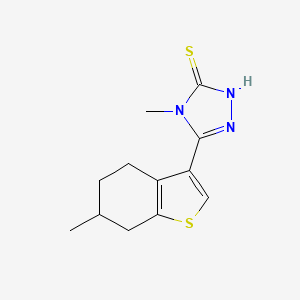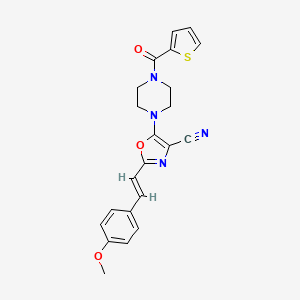![molecular formula C24H21NO4 B2873948 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 903183-63-1](/img/structure/B2873948.png)
2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the construction of the tetrahydrocyclopenta[g]chromen-4-yl group, and the introduction of the propanamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a variety of functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzofuran ring, and the tetrahydrocyclopenta[g]chromen-4-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide, while its stability would be influenced by the aromatic rings .Scientific Research Applications
Anti-Inflammatory Activity
The structural similarity of the compound to known anti-inflammatory agents suggests its potential use in this field. Coumarin derivatives, which share a similar backbone to our compound, have demonstrated significant anti-inflammatory effects . This application could be particularly relevant in the development of new medications for chronic inflammatory diseases.
Antioxidant Properties
Compounds with a benzofuran moiety, such as our compound, are known to exhibit antioxidant properties. These properties are crucial in the pharmaceutical industry for developing treatments that protect against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antitumor Activity
The cyclopenta[g]chromen-4-yl group within the compound’s structure is structurally related to flavonoids, which are known for their antitumor activities. This suggests that the compound could be researched for its potential use in cancer therapy, particularly in the synthesis of novel antitumor agents .
Anti-HIV Activity
Similar compounds have been studied for their anti-HIV properties. Given the ongoing need for effective HIV treatments, this compound could be a candidate for the development of new anti-HIV medications .
Antibacterial and Antifungal Effects
The compound’s structure hints at possible antibacterial and antifungal applications. This is based on the activity of related coumarin derivatives, which have been used to develop treatments for various bacterial and fungal infections .
Central Nervous System Stimulant
The presence of the propanamide group in the compound’s structure could indicate potential stimulant effects on the central nervous system. This application could lead to research into new drugs for neurological conditions or cognitive enhancers .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-13(2)24(27)25-22-16-8-3-4-9-19(16)29-23(22)18-12-21(26)28-20-11-15-7-5-6-14(15)10-17(18)20/h3-4,8-13H,5-7H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABRZYVLKHMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

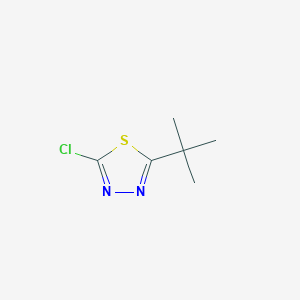

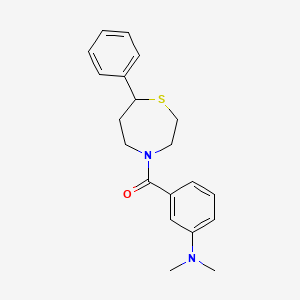
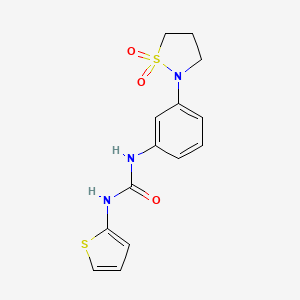
![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)
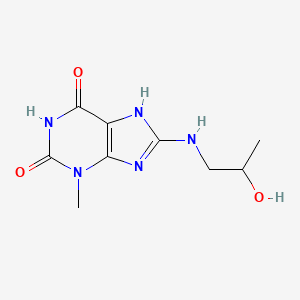
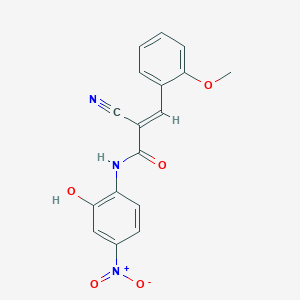
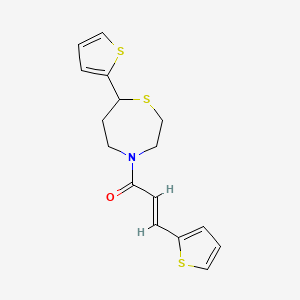
![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)

